

# Spectroscopic Profile of Methyl (E)-pent-2-enoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl pent-2-enoate

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl (E)-pent-2-enoate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for methyl (E)-pent-2-enoate is  $C_6H_{10}O_2$ , with a molecular weight of 114.14 g/mol [1]. The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
Data not available in search results				

Note: Specific chemical shift, multiplicity, and coupling constant values for  $^1\text{H}$  NMR were not available in the provided search results. This table structure is provided as a template for data insertion.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values for  $^{13}\text{C}$  NMR were not available in the provided search results. This table structure is provided as a template for data insertion.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber ( $\text{cm}^{-1}$ )	Description of Absorption
Data not available in search results	

Note: Specific wavenumber and absorption descriptions for IR spectroscopy were not available in the provided search results. This table structure is provided as a template for data insertion.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Ratio	Relative Abundance (%)
Data not available in search results	

Note: A complete list of m/z ratios and their relative abundances was not available in the provided search results. This table structure is provided as a template for data insertion.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of the methyl (E)-pent-2-enoate sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00$  ppm).

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
- For  $^1\text{H}$  NMR, the spectrum is acquired using a standard pulse-acquire sequence.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- A small amount of the neat liquid sample, methyl (E)-pent-2-enoate, is placed directly onto the ATR crystal.
- The anvil is lowered to press the sample firmly and evenly against the crystal.
- A background spectrum of the clean, empty ATR crystal is recorded.
- The IR spectrum of the sample is then recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the attenuated radiation is detected.
- The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

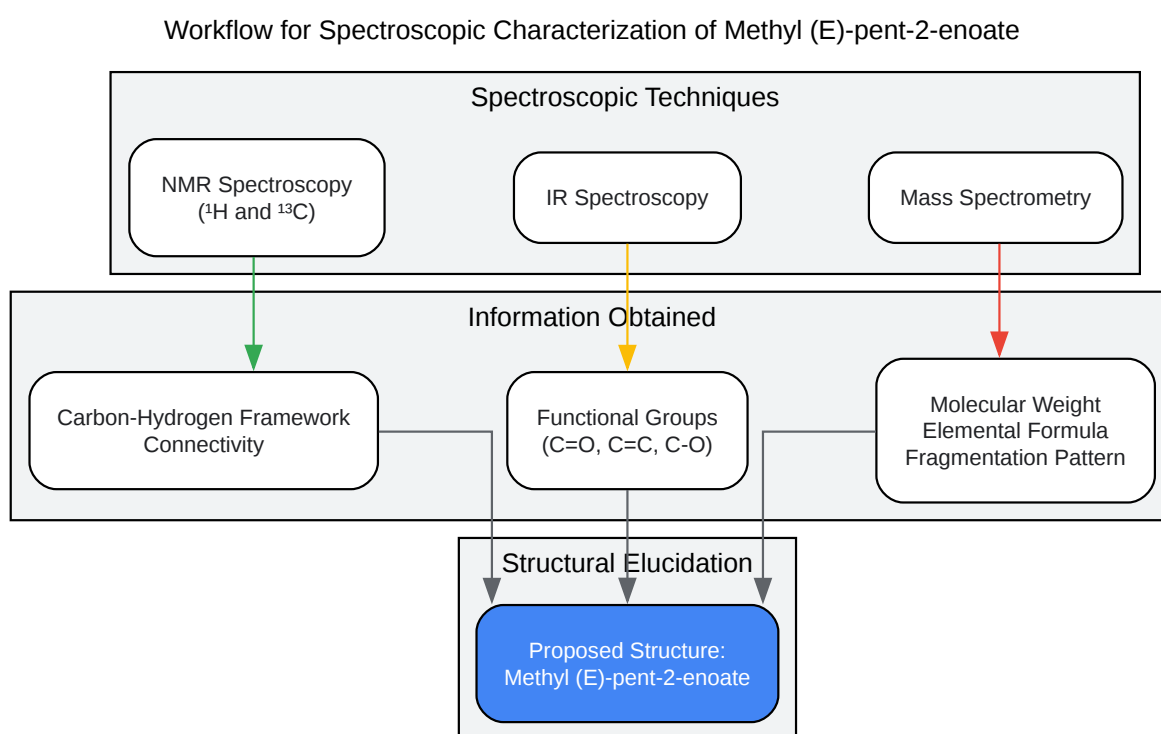
## Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- A dilute solution of methyl (E)-pent-2-enoate is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- A small volume (typically  $1\ \mu\text{L}$ ) of the solution is injected into the gas chromatograph.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- As methyl (E)-pent-2-enoate elutes from the GC column, it enters the mass spectrometer's ion source.

- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion at a specific  $m/z$  ratio, generating a mass spectrum.

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing an organic molecule like methyl (E)-pent-2-enoate using the spectroscopic techniques discussed.



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Caption: Logical workflow for the structural elucidation of methyl (E)-pent-2-enoate.

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## References

- 1. Methyl 2-pentenoate | C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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